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molecular formula C12H11NO2S B8499904 3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)benzoic acid

3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)benzoic acid

Cat. No. B8499904
M. Wt: 233.29 g/mol
InChI Key: LTXUOGATTCMHSM-UHFFFAOYSA-N
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Patent
US09353101B2

Procedure details

To a solution of methyl 3-methyl-4-(4-methylthiazol-2-yl)benzoate (Step A, 6.0 g, 22.96 mmol) in 1,4-dioxane (5 mL) was added lithium hydroxide (1.65 g, 68.9 mmol) in water (5 mL). Once the reaction was deemed complete by LCMS, it was concentrated in vacuo. The residual white solid was washed with a mixture of dichloromethane/methanol (1/1), and filtered. The filtrate was concentrated to give the title compound as a white solid which was used in the next step without further purification. LCMS (M+H)+: 234.1
Name
methyl 3-methyl-4-(4-methylthiazol-2-yl)benzoate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]1[S:13][CH:14]=[C:15]([CH3:17])[N:16]=1)[C:5]([O:7]C)=[O:6].[OH-].[Li+]>O1CCOCC1.O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]1[S:13][CH:14]=[C:15]([CH3:17])[N:16]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
methyl 3-methyl-4-(4-methylthiazol-2-yl)benzoate
Quantity
6 g
Type
reactant
Smiles
CC=1C=C(C(=O)OC)C=CC1C=1SC=C(N1)C
Name
Quantity
1.65 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
WASH
Type
WASH
Details
The residual white solid was washed with a mixture of dichloromethane/methanol (1/1)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)O)C=CC1C=1SC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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